N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
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Overview
Description
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide is a chemical compound with a unique structure that includes both hydroxyl and methoxy functional groups attached to a benzene ring, along with a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methoxy-4-hydroxybenzaldehyde.
Formation of Carboximidamide Group: The precursor undergoes a reaction with an appropriate reagent, such as ammonium acetate, to introduce the carboximidamide group.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process efficiently.
Purification: Employing purification techniques such as crystallization or chromatography to obtain a high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde: Shares similar functional groups but lacks the carboximidamide group.
3-methoxy-4-hydroxybenzoic acid: Contains similar hydroxyl and methoxy groups but has a carboxylic acid group instead of carboximidamide.
Uniqueness
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide is unique due to the presence of both hydroxyl and methoxy groups along with a carboximidamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N',4-dihydroxy-3-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLLMJAEESLLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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